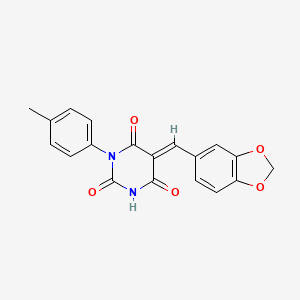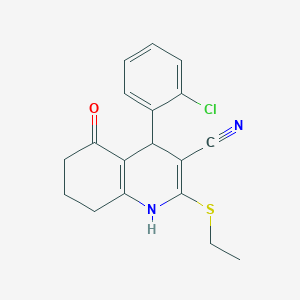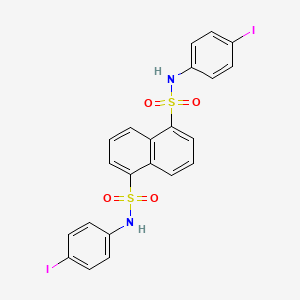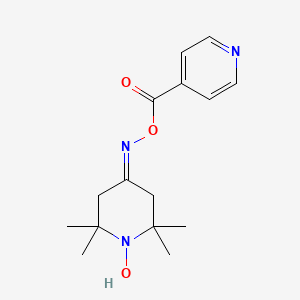![molecular formula C20H21ClN2O5S B11097803 4-[3-(Azepane-1-sulfonyl)-4-chlorobenzamido]benzoic acid](/img/structure/B11097803.png)
4-[3-(Azepane-1-sulfonyl)-4-chlorobenzamido]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(Azepane-1-sulfonyl)-4-chlorobenzamido]benzoic acid is a complex organic compound with significant applications in scientific research. It is characterized by the presence of an azepane ring, a sulfonyl group, and a chlorobenzamido group attached to a benzoic acid core. This compound is primarily used in biochemical and proteomics research .
Preparation Methods
The synthesis of 4-[3-(Azepane-1-sulfonyl)-4-chlorobenzamido]benzoic acid involves multiple steps. One common synthetic route includes the following steps:
Formation of Azepane-1-sulfonyl Chloride: Azepane is reacted with chlorosulfonic acid to form azepane-1-sulfonyl chloride.
Coupling with 4-Chlorobenzoic Acid: The azepane-1-sulfonyl chloride is then reacted with 4-chlorobenzoic acid in the presence of a base such as triethylamine to form 3-(Azepane-1-sulfonyl)-4-chlorobenzoic acid.
Amidation Reaction: Finally, the 3-(Azepane-1-sulfonyl)-4-chlorobenzoic acid is coupled with 4-aminobenzoic acid under appropriate conditions to yield this compound.
Chemical Reactions Analysis
4-[3-(Azepane-1-sulfonyl)-4-chlorobenzamido]benzoic acid undergoes various chemical reactions, including:
Scientific Research Applications
4-[3-(Azepane-1-sulfonyl)-4-chlorobenzamido]benzoic acid is widely used in scientific research due to its unique chemical properties:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[3-(Azepane-1-sulfonyl)-4-chlorobenzamido]benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of protein function. The azepane ring provides structural stability and enhances the compound’s binding affinity to its targets .
Comparison with Similar Compounds
4-[3-(Azepane-1-sulfonyl)-4-chlorobenzamido]benzoic acid can be compared with similar compounds such as:
3-(Azepane-1-sulfonyl)-benzoic acid: Lacks the chlorobenzamido group, making it less effective in certain biochemical applications.
3-(Azepane-1-sulfonyl)-4-methoxy-benzoic acid: Contains a methoxy group instead of a chlorobenzamido group, which alters its reactivity and binding properties.
3-(Azepane-1-sulfonyl)-4-chloro-benzoic acid: Similar structure but lacks the additional benzoic acid moiety, affecting its overall functionality.
These comparisons highlight the unique structural features and enhanced reactivity of this compound, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C20H21ClN2O5S |
|---|---|
Molecular Weight |
436.9 g/mol |
IUPAC Name |
4-[[3-(azepan-1-ylsulfonyl)-4-chlorobenzoyl]amino]benzoic acid |
InChI |
InChI=1S/C20H21ClN2O5S/c21-17-10-7-15(19(24)22-16-8-5-14(6-9-16)20(25)26)13-18(17)29(27,28)23-11-3-1-2-4-12-23/h5-10,13H,1-4,11-12H2,(H,22,24)(H,25,26) |
InChI Key |
NNZWJMTXZLOBAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(10H-phenothiazin-10-yl)-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}ethanone](/img/structure/B11097728.png)
![(2E)-6,8-dimethyl-2-[(3-methylthiophen-2-yl)methylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11097731.png)
![(3E)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B11097752.png)

![N-{3-[(2-ethoxyphenyl)carbamoyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl}furan-2-carboxamide](/img/structure/B11097756.png)

![2-{[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11097771.png)
![N-(4-Chloro-2-nitrophenyl)-2-({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide](/img/structure/B11097772.png)
![N-[4-(methoxymethyl)-6-methyl-2-(5-nitrofuran-2-yl)thieno[2,3-b]pyridin-3-yl]benzamide](/img/structure/B11097779.png)
![4-(4-Hydroxy-3,5-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B11097785.png)
![Nalpha-[(benzyloxy)carbonyl]-N-(2,3-dimethylphenyl)tryptophanamide](/img/structure/B11097793.png)

![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-{(E)-[2-(hexyloxy)phenyl]methylidene}acetohydrazide](/img/structure/B11097801.png)
